molecular formula C12H23NO4Si B8126805 (R)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid

(R)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid

Cat. No.: B8126805
M. Wt: 273.40 g/mol
InChI Key: WABRWQZMEQBMOM-SNVBAGLBSA-N
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Description

®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a carboxylic acid group and a trimethylsilyl-protected ethoxycarbonyl group

Properties

IUPAC Name

(3R)-1-(2-trimethylsilylethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-18(2,3)8-7-17-12(16)13-6-4-5-10(9-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABRWQZMEQBMOM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)N1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the piperidine ring and introduce the carboxylic acid group through a series of functional group transformations. The trimethylsilyl-protected ethoxycarbonyl group is then introduced using standard silylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development and as a potential treatment for various diseases.

Industry

In the industrial sector, ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The trimethylsilyl group provides stability and protection, allowing the compound to reach its target site without degradation.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid
  • (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid
  • ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)pyrrolidine-3-carboxylic acid

Uniqueness

®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the trimethylsilyl-protected ethoxycarbonyl group. This combination of features provides distinct reactivity and stability, making it valuable for various applications in research and industry.

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